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molecular formula C13H18O5S B8748779 Ethyl 8-(acetylthio)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate

Ethyl 8-(acetylthio)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate

Cat. No. B8748779
M. Wt: 286.35 g/mol
InChI Key: WYMFPTWKBNSMPL-UHFFFAOYSA-N
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Patent
US07935835B2

Procedure details

19.97 g (55.4 mmol) of ethyl 8-trifluoromethanesulfonyloxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate [compound described as compound 6 in Tetrahedron Letter, Vol. 39, pp. 6139-6142 (1998)] was dissolved in 200 ml of dimethylformamide, and 9.50 g (83.1 mmol) of potassium thioacetate was added thereto with stirring under ice-cooling, followed by stirring at room temperature for 91 hours. To the reaction solution was added ice water and the mixture was extracted with ethyl acetate. The organic layer was washed with water and dried over anhydrous magnesium sulfate, followed by concentration under reduced pressure. The residue was subjected to silica gel column chromatography (solvent; hexane:ethyl acetate=17:3) to give 7.15 g of the title compound as a pale brown oil (yield: 45%).
Name
potassium thioacetate
Quantity
9.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
45%

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[CH2:16][CH2:15][C:10]2([O:14][CH2:13][CH2:12][O:11]2)[CH2:9][C:8]=1[C:17]([O:19][CH2:20][CH3:21])=[O:18])(=O)=O.[C:24]([O-:27])(=[S:26])[CH3:25].[K+]>CN(C)C=O>[C:24]([S:26][C:7]1[CH2:16][CH2:15][C:10]2([O:11][CH2:12][CH2:13][O:14]2)[CH2:9][C:8]=1[C:17]([O:19][CH2:20][CH3:21])=[O:18])(=[O:27])[CH3:25] |f:1.2|

Inputs

Step One
Name
Quantity
19.97 g
Type
reactant
Smiles
FC(S(=O)(=O)OC1=C(CC2(OCCO2)CC1)C(=O)OCC)(F)F
Step Two
Name
potassium thioacetate
Quantity
9.5 g
Type
reactant
Smiles
C(C)(=S)[O-].[K+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 91 hours
Duration
91 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)SC1=C(CC2(OCCO2)CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 7.15 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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